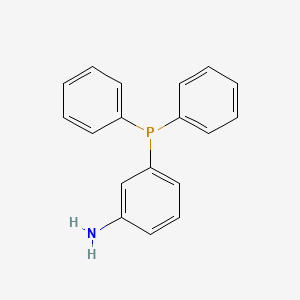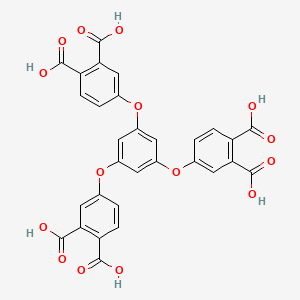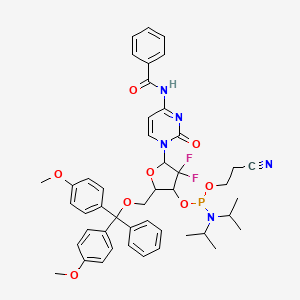
5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of modified oligonucleotides. This compound features a cytosine base with a benzoyl functional group and a 2’,2’-difluoro modification at the 2’-position of the deoxycytidine nucleoside. These modifications enhance the stability and binding affinity of the resulting oligonucleotides, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the deoxycytidine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3’-hydroxyl group is protected with a cyanoethyl (CED) group. The 2’,2’-difluoro modification is introduced through a fluorination reaction, and the benzoyl group is added to the cytosine base via benzoylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary protection, fluorination, and benzoylation reactions under controlled conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Deprotection: The CED group is removed under basic conditions to expose the 3’-hydroxyl group
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane.
Deprotection: Ammonium hydroxide or methylamine
Major Products Formed
The major products formed from these reactions are the fully deprotected oligonucleotides, which can then be used in various applications .
Applications De Recherche Scientifique
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for use in various chemical reactions and studies.
Biology: Creation of stable and high-affinity oligonucleotides for use in gene silencing, antisense therapy, and other molecular biology techniques.
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Production of oligonucleotide-based diagnostics and therapeutics
Mécanisme D'action
The mechanism of action of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The 2’,2’-difluoro modification enhances the binding affinity and stability of the oligonucleotides, allowing them to effectively bind to complementary nucleic acid sequences. This binding can inhibit the expression of target genes or disrupt the function of target RNA molecules, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-methyl phosphonamidite: Similar structure but with a methyl group instead of a CED group.
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-ethyl phosphonamidite: Similar structure but with an ethyl group instead of a CED group
Uniqueness
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is unique due to its combination of the 2’,2’-difluoro modification and the CED group, which together enhance the stability and binding affinity of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high-affinity and stable oligonucleotides .
Propriétés
Formule moléculaire |
C46H50F2N5O8P |
|---|---|
Poids moléculaire |
869.9 g/mol |
Nom IUPAC |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55) |
Clé InChI |
XLVPZSDAOMSDQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

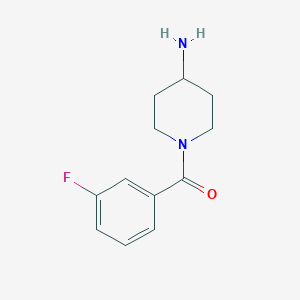
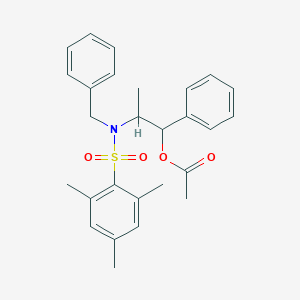
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)
